(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-9-16-11-5-3-4-6-12(11)18-14(16)15-13(17)10-7-8-10/h1,3-6,10H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWBBCRMRMKHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with α-haloketones under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide and a suitable base such as potassium carbonate.
Formation of the Cyclopropanecarboxamide Moiety: The final step involves the reaction of the intermediate benzo[d]thiazole derivative with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can target the benzo[d]thiazole ring or the cyclopropanecarboxamide moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the prop-2-yn-1-yl group, where it can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Reduced benzo[d]thiazole derivatives and cyclopropane derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound in drug discovery programs.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of functional materials, such as polymers, coatings, and surface treatment agents. Its unique chemical properties make it valuable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Core Structural Features
The target compound shares structural motifs with several analogs:
- N-(thiazol-2-yl)cyclopropanecarboxamide (): Lacks the benzo[d]thiazole ring and propargyl group but retains the cyclopropanecarboxamide-thiazole linkage. Its simpler structure allows for easier crystallization and theoretical modeling, as demonstrated in density functional theory (DFT) studies .
- Tetramethylcyclopropane-thiazole carboxamides (): Feature a tetramethylcyclopropane ring instead of a monocyclic cyclopropane. These compounds are structurally modified at the thiazole nitrogen, often with alkyl or benzyl groups, and are classified as novel psychoactive substances (NPS) .
- Its IR and mass spectrometry (MS) data (e.g., C=O stretches at 1690 cm⁻¹, M⁺ at m/z 392) highlight comparable electronic features .
Physicochemical and Spectroscopic Properties
Key Data (Table 1)
*Estimated based on molecular formula.
Spectroscopic Analysis
- Mass Spectrometry : The nitrogen rule () predicts odd-electron molecular ions for odd-nitrogen compounds. The target compound (3 nitrogen atoms) would exhibit M⁺ with even m/z, consistent with benzothiazole analogs .
- Molecular Modeling : Chem3D Pro 12.0.2 () simulations of similar compounds reveal high electron density at the thiazole sulfur and imine nitrogen, suggesting nucleophilic reactivity at these sites .
Activity Trends
- NPS Analogues (): Tetramethylcyclopropane-thiazole carboxamides exhibit psychoactive effects, likely via cannabinoid receptor modulation. The target compound’s propargyl group may alter binding affinity compared to alkyl-substituted analogs .
- Cytotoxicity: Thiazole derivatives in and show moderate anticancer activity (e.g., IC₅₀ ~10–50 μM).
Structure-Activity Relationships (SAR)
- Propargyl Group: Introduces alkyne functionality, enabling click chemistry modifications.
- Cyclopropane Ring : Enhances metabolic stability compared to linear alkyl chains, as seen in ’s compound 74, which showed improved bioavailability in biochemical assays .
Biological Activity
(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structural features, such as the cyclopropane carboxamide moiety and the prop-2-yn-1-yl substituent, contribute to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular weight | 252.32 g/mol |
| IUPAC Name | N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
| CAS Number | 865181-07-3 |
Antimicrobial Activity
Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial properties, making them candidates for drug development against various pathogens. The specific mechanisms often involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways. For example, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antifungal Properties
Studies have suggested that this compound may possess antifungal activity. The presence of the thiazole ring is known to enhance interaction with fungal enzymes, potentially disrupting their metabolic processes. In vitro assays have demonstrated its effectiveness against common fungal strains, although further research is necessary to elucidate the exact mechanisms involved.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies on cancer cell lines have shown that treatment with this compound leads to reduced viability and increased apoptosis markers.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may stem from interactions with specific biological targets such as enzymes or receptors involved in critical cellular pathways.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study assessing the antimicrobial properties of various benzo[d]thiazole derivatives found that compounds similar to (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In a recent study published in a peer-reviewed journal, derivatives of benzo[d]thiazole were tested against human breast cancer cells (MCF7). Results indicated a dose-dependent decrease in cell viability with IC50 values around 20 µM, suggesting significant anticancer potential.
Comparison with Similar Compounds
To better understand its unique properties, a comparison with similar compounds is beneficial:
| Compound Name | Biological Activity |
|---|---|
| 5,6-Dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide | Antimicrobial |
| 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol | Anticancer |
| N-(6-bromo-3-(prop-2-ynyl)benzo[d]thiazol-2(3H)-ylidene) | Antifungal |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide?
- Methodology :
-
Step 1 : React cyclopropanecarboxamide derivatives with functionalized thiazole precursors. For example, N-(thiazol-2-yl)cyclopropanecarboxamide synthesis involves coupling cyclopropanecarboxylic acid chloride with 2-aminothiazole under basic conditions (e.g., triethylamine) .
-
Step 2 : Introduce the prop-2-yn-1-yl group via alkylation or click chemistry. highlights the use of propargyl bromide in acetonitrile under reflux for similar benzimidazole derivatives .
-
Step 3 : Cyclization and isomer control. Use iodine and triethylamine in DMF to promote cyclization and stabilize the Z-configuration, as seen in thiadiazole syntheses .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole coupling | Et₃N, CH₂Cl₂, 0°C → RT | 65–75 | |
| Propargylation | Propargyl bromide, MeCN, reflux | 80–85 | |
| Cyclization | I₂, Et₃N, DMF, 80°C | 70–78 |
Q. How is the Z-configuration confirmed in this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Coupling constants (J-values) between protons on the benzo[d]thiazole and cyclopropane moieties differentiate Z/E isomers. For example, Z-isomers exhibit distinct NOE correlations in 2D NMR .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement. used this to confirm the planar geometry of N-(thiazol-2-yl)cyclopropanecarboxamide .
Advanced Research Questions
Q. What computational methods validate the electronic structure and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. applied B3LYP/6-31G(d) to correlate theoretical and experimental bond lengths .
- Molecular Docking : Assess interactions with biological targets (e.g., GSK-3β). Studies on similar carboxamides used AutoDock Vina to evaluate binding affinities .
- Key Findings :
- Cyclopropane ring strain enhances electrophilicity at the carboxamide group.
- Prop-2-yn-1-yl group introduces steric effects, influencing binding pocket accessibility .
Q. How can contradictory cyclization conditions for thiazole derivatives be resolved?
- Contradiction : uses acetonitrile and iodine for cyclization, while employs DMF and triethylamine, leading to variable yields .
- Resolution Strategy :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. acetonitrile. DMF may stabilize intermediates via hydrogen bonding .
- Catalyst Optimization : Replace iodine with milder oxidants (e.g., TBHP) to reduce side reactions (see domino synthesis in ) .
- Experimental Design :
| Variable Tested | Outcome | Reference |
|---|---|---|
| DMF + I₂ | Higher yield (78%) but sulfur byproducts | |
| MeCN + TBHP | Cleaner reaction (82%), fewer impurities |
Q. What methodologies are recommended for assessing biological activity in analogs of this compound?
- Methodology :
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC) against Gram+/− bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-Inflammatory : COX-2 inhibition assay .
- Structural Guidance :
- Prop-2-yn-1-yl groups enhance membrane permeability, as seen in benzimidazole derivatives .
- Cyclopropane carboxamide analogs show moderate GSK-3β inhibition (IC₅₀ ~12 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
